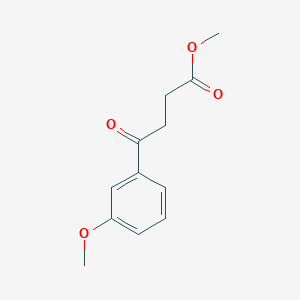

![molecular formula C9H18N2O B2858839 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol CAS No. 1860240-14-7](/img/structure/B2858839.png)

2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

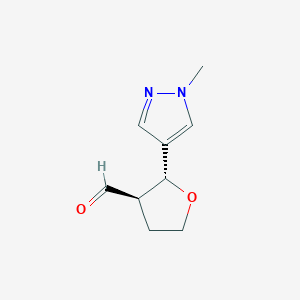

“2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol” is a compound that is related to the quasi-spherical molecule 1,4-diazabicyclo[2.2.2]octane (2.2.2-dabco), which is often chosen to prepare switchable materials with a high phase transition temperature .

Synthesis Analysis

The synthesis of similar molecules involves reacting 1,4-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) with equimolar amounts of HClO4 or HReO4 in aqueous solution . The developed synthesis method allowed obtaining products with a high yield (≥96%) .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O/c12-8-7-11-6-5-10-3-1-9(11)2-4-10/h9,12H,1-8H2 . This indicates that the compound has a molecular weight of 170.25 .Chemical Reactions Analysis

The reaction of 1,4-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) with HClO4 or HReO4 results in compounds with high phase-transition points . These compounds exhibit switchable phase transition and dielectric anomalies .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Switchable Phase Transition Materials

The molecule 1,4-diazabicyclo[3.2.2]nonane, which is similar to 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol, has been used to prepare switchable materials with high phase transition temperatures . Two compounds with high phase-transition points were isolated, in which one-dimensional cationic chains were connected by different types of hydrogen bonds .

Dielectric Anomalies

Compounds derived from 1,4-diazabicyclo[3.2.2]nonane exhibited dielectric anomalies . Differential scanning calorimetry and dielectric-permittivity measurements revealed these properties .

Second-Harmonic-Generation Properties

One of the compounds derived from 1,4-diazabicyclo[3.2.2]nonane showed a reversible second-harmonic-generation effect . This property is often used in laser technology for frequency doubling .

Third-Generation Ionic Liquids

Ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), a molecule similar to 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol, have been synthesized . These ionic liquids are considered third-generation designs due to their intended biological activity .

Plant-Protection Products

The ionic liquids mentioned above have high potential applications as plant-protection products . They exhibited higher herbicidal activity against certain plants at a lower dose compared to a commercial preparation .

Insect Deterrents

The same ionic liquids also exhibited different effects as antifeedants on various insect species . The best results were obtained against beetles belonging to the granary weevil species .

Wirkmechanismus

Mode of Action

The mode of action of 2-(1,4-Diazabicyclo[32It is known that this compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1,4-Diazabicyclo[32Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

The molecular and cellular effects of 2-(1,4-Diazabicyclo[32More research is needed to understand the specific effects of this compound .

Eigenschaften

IUPAC Name |

2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-8-7-11-6-5-10-3-1-9(11)2-4-10/h9,12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEJMZIKFNNFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1N(CC2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2858759.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2858775.png)

![N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858776.png)